Cas no 1539102-93-6 (2-(pyrimidin-5-yl)ethanimidamide)

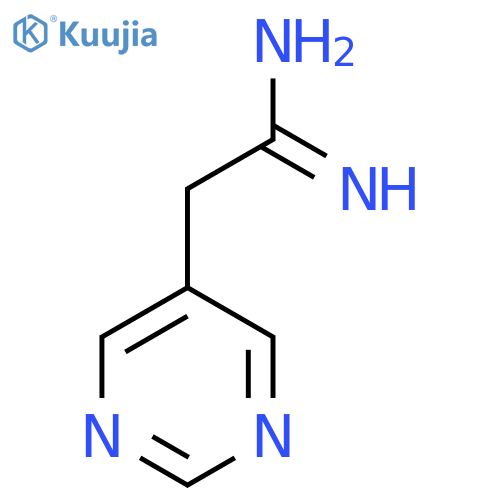

1539102-93-6 structure

商品名:2-(pyrimidin-5-yl)ethanimidamide

2-(pyrimidin-5-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(pyrimidin-5-yl)ethanimidamide

- EN300-1755822

- 1539102-93-6

-

- インチ: 1S/C6H8N4/c7-6(8)1-5-2-9-4-10-3-5/h2-4H,1H2,(H3,7,8)

- InChIKey: JTLRNVPLCWPKJS-UHFFFAOYSA-N

- ほほえんだ: N1C=NC=C(C=1)CC(=N)N

計算された属性

- せいみつぶんしりょう: 136.074896272g/mol

- どういたいしつりょう: 136.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 75.6Ų

2-(pyrimidin-5-yl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755822-10.0g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1755822-0.1g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-5.0g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1755822-10g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-5g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-1.0g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1755822-0.25g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-2.5g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-0.5g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1755822-0.05g |

2-(pyrimidin-5-yl)ethanimidamide |

1539102-93-6 | 0.05g |

$983.0 | 2023-09-20 |

2-(pyrimidin-5-yl)ethanimidamide 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1539102-93-6 (2-(pyrimidin-5-yl)ethanimidamide) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 81216-14-0(7-bromohept-1-yne)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量